Ethoxyidazoxan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its highest research and development (R&D) stage is currently marked as “no progress,” and it is indicated for the treatment of poisoning .
Ethoxy-idazoxan: is a small-molecule drug developed by the University of Aston and Indivior. It functions as an .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for Ethoxy-idazoxan are not readily available in the public domain. it is essential to note that it is an α-adrenoceptor antagonist.
- Industrial production methods remain undisclosed.
Chemical Reactions Analysis
- Ethoxy-idazoxan likely undergoes various chemical reactions, but precise details are proprietary.
- Common reagents and conditions used in these reactions are not publicly documented.
- Major products formed from these reactions remain undisclosed.
Scientific Research Applications
- Ethoxy-idazoxan’s applications extend beyond its use as a poison treatment. Unfortunately, specific research areas are not widely reported.
- It may have potential applications in chemistry, biology, medicine, and industry, but further studies are needed to explore its full range of uses.
Mechanism of Action
- Ethoxy-idazoxan’s mechanism of action involves antagonizing α-adrenoceptors. These receptors play a role in regulating various physiological processes.
- Molecular targets and pathways involved in its effects are proprietary and require further investigation.
Comparison with Similar Compounds
- Ethoxy-idazoxan’s uniqueness lies in its α-adrenoceptor antagonism.
- Similar compounds include idazoxan, which also acts as an α-adrenoceptor antagonist and an antagonist for imidazoline receptors. idazoxan did not reach the market as an antidepressant .
- Other related compounds are not explicitly listed.
Biological Activity
Ethoxyidazoxan, a selective antagonist of α2-adrenoceptors, has garnered interest in pharmacological research due to its diverse biological activities. This article explores the compound's effects on neurotransmitter release, behavioral outcomes, and its potential therapeutic applications.
Overview of this compound
This compound is a derivative of idazoxan, which is primarily known for its role as an α2-adrenoceptor antagonist. It exhibits a range of biological activities that make it a valuable tool for studying adrenergic mechanisms in both animal models and clinical settings.
This compound operates primarily through the blockade of α2-adrenoceptors, which are inhibitory receptors located on presynaptic neurons. By antagonizing these receptors, this compound increases the release of norepinephrine and other neurotransmitters in the central nervous system (CNS).
1. Neurotransmitter Release
Research indicates that this compound enhances norepinephrine release in the frontal cortex, leading to increased dopaminergic activity without significantly affecting serotonin levels . This effect is crucial for understanding its potential in treating conditions related to adrenergic dysregulation.
2. Behavioral Studies
This compound has been tested in various behavioral paradigms:
- Catalepsy Reversal : In studies involving haloperidol-induced catalepsy in rats, this compound demonstrated significant efficacy in reversing motor symptoms associated with extrapyramidal side effects . The effective dose ranged from 0.16 to 5.0 mg/kg, with an ED50 of 0.25 mg/kg.
- Alcohol Interaction : A study examining the effects of this compound on alcohol pharmacokinetics found that it reduced peak blood alcohol levels and altered subjective feelings of stimulation and sedation during intoxication . This suggests potential applications in managing alcohol-related disorders.
3. Pain Modulation
This compound has been associated with pro-nociceptive actions, indicating that it may enhance pain responses under certain conditions . This duality presents challenges and opportunities for its use in pain management strategies.
Case Studies
Case Study 1: Motor Symptoms in Parkinson's Disease
A pilot study explored the effects of idazoxan (and by extension, this compound) on motor symptoms in patients with Parkinson's disease. The findings suggested improvements in motor function, highlighting the potential therapeutic role of α2-adrenoceptor antagonists in neurodegenerative disorders .
Case Study 2: Alcohol Intoxication Management
In a controlled trial involving ten participants, administration of this compound was shown to decrease stimulant effects while increasing sedation during alcohol consumption. The results indicated that this compound could modify the subjective experience of intoxication and may serve as a protective agent against alcohol's stimulating effects .
Data Summary
Study | Effect Observed | Dosage | Outcome |
---|---|---|---|
Catalepsy Reversal | Reversed haloperidol-induced catalepsy | 0.16 - 5.0 mg/kg | Significant improvement |
Alcohol Interaction | Reduced peak blood alcohol levels | 40 mg | Decreased stimulation, increased sedation |
Properties
CAS No. |
96576-24-8 |
---|---|
Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
2-(3-ethoxy-2H-1,4-benzodioxin-3-yl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C13H16N2O3/c1-2-17-13(12-14-7-8-15-12)9-16-10-5-3-4-6-11(10)18-13/h3-6H,2,7-9H2,1H3,(H,14,15) |
InChI Key |
PXTLRBYNGGDZBN-UHFFFAOYSA-N |
SMILES |
CCOC1(COC2=CC=CC=C2O1)C3=NCCN3 |
Canonical SMILES |
CCOC1(COC2=CC=CC=C2O1)C3=NCCN3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
96576-25-9 (hydrochloride) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(2-(2-ethoxy-1,4-benzodioxanyl))-2-imidazoline hydrochloride ethoxyidazoxan ethoxyidazoxan hydrochloride RX 811033 RX 811059 RX-811033 RX-811059A RX811059A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.